molecular formula C10H10N2O2 B142285 2-(1H-benzimidazol-1-yl)propanoic acid CAS No. 157198-79-3

2-(1H-benzimidazol-1-yl)propanoic acid

Cat. No. B142285
CAS RN: 157198-79-3
M. Wt: 190.2 g/mol
InChI Key: KPWHLUYPAQJXFJ-UHFFFAOYSA-N
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Description

“2-(1H-benzimidazol-1-yl)propanoic acid” is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The molecular formula of this compound is C10H10N2O2 .


Molecular Structure Analysis

The molecular structure of “2-(1H-benzimidazol-1-yl)propanoic acid” can be represented by the SMILES string CC(C(O)=O)n1cnc2ccccc12 . The molecular weight of the hydrochloride form of this compound is 226.66 .


Physical And Chemical Properties Analysis

The physical form of “2-(1H-benzimidazol-1-yl)propanoic acid hydrochloride” is solid . The compound’s empirical formula is C10H11ClN2O2 .

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives have been found to exhibit potent in vitro antimicrobial activity against a range of pathogens such as E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans, and A. niger . “2-(1H-benzimidazol-1-yl)propanoic acid” could potentially be explored for its efficacy against these or similar microbial strains.

Antituberculosis

Some benzimidazole compounds have shown inhibitory actions against M. tuberculosis H37Rv, the bacteria responsible for tuberculosis . Research into “2-(1H-benzimidazol-1-yl)propanoic acid” may reveal similar antituberculosis properties.

Anticancer Properties

Benzimidazole analogs are being investigated for their potential use as anticancer agents due to their ability to inhibit various enzymes involved in cancer cell proliferation . The specific compound may also hold promise in this field.

Enzyme Inhibition

These compounds are known potent inhibitors of various enzymes, which is crucial for therapeutic uses in conditions like diabetes . The enzyme inhibitory potential of “2-(1H-benzimidazol-1-yl)propanoic acid” could be an area of significant interest.

Chelating Properties

Compounds with carboxylic acid groups, such as “2-(1H-benzimidazol-1-yl)propanoic acid”, have shown chelating properties which have potential applications in biology and medicine .

Vibrational Spectroscopy Studies

The vibrational features of benzimidazole derivatives are studied using spectroscopy to understand their optimized geometrical structure and electronic properties . This compound could be used in similar studies to explore its physical and chemical characteristics.

X-Ray Crystallography

X-ray crystal structure analysis is used to determine the structure of benzimidazole derivatives . “2-(1H-benzimidazol-1-yl)propanoic acid” could be analyzed using this method to gain insights into its crystal structure.

Pharmaceutical Intermediates

Benzimidazole compounds are often used as intermediates in the synthesis of pharmaceuticals with significant properties . The subject compound might serve as an intermediate in synthesizing new drugs with various therapeutic effects.

Safety and Hazards

“2-(1H-benzimidazol-1-yl)propanoic acid hydrochloride” is classified as Acute Tox. 3 Oral . It is considered hazardous and may cause harm if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound .

properties

IUPAC Name

2-(benzimidazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7(10(13)14)12-6-11-8-4-2-3-5-9(8)12/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWHLUYPAQJXFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390066
Record name 2-(1H-benzimidazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-1-yl)propanoic acid

CAS RN

157198-79-3
Record name 2-(1H-benzimidazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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